Cas no 27768-32-7 (1,3-Cyclohexanedicarbonyl Dichloride)

1,3-Cyclohexanedicarbonyl dichloride is a highly reactive dicarboxylic acid derivative, primarily used as a versatile intermediate in organic synthesis. Its cyclohexane backbone provides structural rigidity, while the two acyl chloride functional groups enable efficient coupling reactions, such as amidation and esterification. This compound is particularly valuable in polymer chemistry, pharmaceutical synthesis, and specialty chemical production due to its ability to introduce cyclohexane-based linkages with high selectivity. Its stability under controlled conditions and compatibility with a range of reagents make it a reliable choice for precise molecular modifications. Proper handling is essential due to its moisture sensitivity and reactive nature.
1,3-Cyclohexanedicarbonyl Dichloride structure
27768-32-7 structure
Product Name:1,3-Cyclohexanedicarbonyl Dichloride
CAS No:27768-32-7
MF:C8H10Cl2O2
MW:209.069800853729
CID:251395
PubChem ID:18368766
Update Time:2025-06-30

1,3-Cyclohexanedicarbonyl Dichloride Chemical and Physical Properties

Names and Identifiers

    • 1,3-Cyclohexanedicarbonyl dichloride (9CI)
    • 1,3-Cyclohexanedicarbonyldichloride
    • cyclohexane-1,3-dicarbonyl chloride
    • 1,3-Cyclohexane dicarboxylic acid dichloride
    • 1,3-Cyclohexanedicarbonylchloride (8CI)
    • Hexahydroisophthaloyl dichloride
    • Cyclohexane-1,3-dicarbonyl dichloride
    • DTXSID60593180
    • 27768-32-7
    • C8H10Cl2O2
    • SCHEMBL890370
    • 1,3-Cyclohexanedicarbonyl Dichloride
    • Inchi: 1S/C8H10Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h5-6H,1-4H2
    • InChI Key: WLPXOECYEATUCV-UHFFFAOYSA-N
    • SMILES: ClC(C1CCCC(C(=O)Cl)C1)=O

Computed Properties

  • Exact Mass: 208.0059
  • Monoisotopic Mass: 208.0057849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14

1,3-Cyclohexanedicarbonyl Dichloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C999185-50mg
1,3-Cyclohexanedicarbonyl Dichloride
27768-32-7
50mg
$ 70.00 2022-06-06
TRC
C999185-100mg
1,3-Cyclohexanedicarbonyl Dichloride
27768-32-7
100mg
$ 95.00 2022-06-06
TRC
C999185-500mg
1,3-Cyclohexanedicarbonyl Dichloride
27768-32-7
500mg
$ 365.00 2022-06-06

1,3-Cyclohexanedicarbonyl Dichloride Related Literature

Additional information on 1,3-Cyclohexanedicarbonyl Dichloride

1,3-Cyclohexanedicarbonyl Dichloride: An Overview of a Versatile Compound (CAS No. 27768-32-7)

1,3-Cyclohexanedicarbonyl Dichloride (CAS No. 27768-32-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as Cyclohexane-1,3-dicarbonyl dichloride, is characterized by its unique structure and reactivity, making it a valuable intermediate in various synthetic processes. This article provides a comprehensive overview of 1,3-Cyclohexanedicarbonyl Dichloride, including its chemical properties, synthesis methods, applications, and recent research developments.

Chemical Properties: 1,3-Cyclohexanedicarbonyl Dichloride is a white crystalline solid with a molecular formula of C8H10Cl2O2 and a molecular weight of 195.06 g/mol. It is highly reactive due to the presence of two chloroformyl groups (-COCl) attached to the cyclohexane ring. The compound is soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate but is insoluble in water. Its high reactivity makes it an excellent acylating agent in organic synthesis.

Synthesis Methods: The synthesis of 1,3-Cyclohexanedicarbonyl Dichloride can be achieved through several routes. One common method involves the reaction of cyclohexane-1,3-dicarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction effectively converts the carboxylic acid groups into acyl chlorides. Another approach involves the reaction of cyclohexane-1,3-dione with phosgene (COCl2), although this method requires more stringent conditions due to the reactivity of phosgene.

Applications: 1,3-Cyclohexanedicarbonyl Dichloride finds extensive use as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to form amides and esters through nucleophilic acyl substitution reactions makes it particularly useful in the preparation of complex molecules. In pharmaceutical research, it has been utilized in the synthesis of anti-inflammatory agents and anticancer drugs. Additionally, it serves as a building block in the development of polymers and coatings due to its ability to form stable linkages.

Recent Research Developments: Recent studies have highlighted the potential of 1,3-Cyclohexanedicarbonyl Dichloride in various advanced applications. For instance, researchers at the University of California have explored its use in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers have shown promise in applications such as aerospace materials and electronic devices. Another study published in the Journal of Medicinal Chemistry reported the use of 1,3-Cyclohexanedicarbonyl Dichloride in the development of new antiviral agents targeting RNA viruses.

Safety Considerations: While 1,3-Cyclohexanedicarbonyl Dichloride is a valuable chemical intermediate, it is important to handle it with care due to its reactivity and potential health hazards. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a cool, dry place away from incompatible materials. Additionally, appropriate ventilation should be ensured during its use to minimize exposure to vapors.

Conclusion: 1,3-Cyclohexanedicarbonyl Dichloride (CAS No. 27768-32-7) is a multifaceted compound with a wide range of applications in chemistry and related fields. Its unique chemical properties make it an indispensable intermediate in synthetic processes, contributing to advancements in pharmaceuticals, materials science, and other areas. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific endeavors.

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